Salvianolic acid C

Descripción general

Descripción

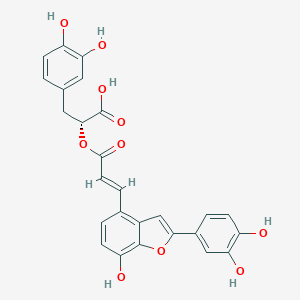

Salvianolic acid C (C₂₆H₂₀O₁₀; molecular weight: 492.43; CAS: 115841-09-3) is a polyphenolic compound derived from Salvia miltiorrhiza (Dan-shen), a traditional Chinese medicinal herb . It is structurally composed of danshensu and a 2-phenyl-benzofuran neolignan, tournefolic acid A, linked via an ester bond . This compound exhibits diverse pharmacological activities, including:

- Antioxidant effects: Scavenges hydroxyl radicals and inhibits lipid peroxidation .

- Anticancer properties: Inhibits HepG2 cell proliferation (IC₅₀: 20 μM) by suppressing tubulin polymerization .

- Analgesic effects: Reduces bone cancer pain in rats by modulating spinal astrocytes and inflammatory responses .

- Low oral bioavailability: Absolute oral bioavailability in rats is 0.29%, necessitating further pharmacokinetic optimization .

Its synthesis involves selective iodination and Sonogashira coupling to construct the benzofuran skeleton, enabling scalable production despite low natural abundance .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido Salvianolico C involucra varios pasos. Un método incluye la reacción del Ácido Salvianolico A con un oxidante, un catalizador y un acelerador para formar Ácido Salvianolico C . Las condiciones de reacción típicamente involucran temperaturas controladas y disolventes específicos para asegurar que se obtenga el producto deseado.

Métodos de Producción Industrial: Para la producción industrial, el método de preparación del Ácido Salvianolico C se ha optimizado para ser simple y rentable, lo que lo hace adecuado para la producción a gran escala. El proceso involucra la mezcla del Ácido Salvianolico A con reactivos específicos bajo condiciones controladas para producir Ácido Salvianolico C .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Salvianolico C se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el compuesto para mejorar sus propiedades terapéuticas.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio bajo condiciones controladas para oxidar el Ácido Salvianolico C.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio para reducir el Ácido Salvianolico C bajo condiciones suaves.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos o electrófilos para reemplazar grupos funcionales específicos en el Ácido Salvianolico C.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del Ácido Salvianolico C puede conducir a la formación de varios derivados oxidados con actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that salvianolic acid C exhibits potent antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that SAC inhibits viral entry by blocking the formation of the six-helix bundle core of the spike protein, which is crucial for viral membrane fusion. The effective concentration (EC50) of SAC against SARS-CoV-2 was found to be approximately 3.41 μM, showcasing its potential as a therapeutic agent in combating COVID-19 .

Cardiovascular Protection

This compound has been extensively studied for its cardiovascular benefits. It is known to improve endothelial function, reduce lipid levels, and exert anti-inflammatory effects. Specifically, SAC has been shown to enhance blood circulation and alleviate symptoms associated with atherosclerosis by reducing low-density lipoprotein cholesterol levels and increasing high-density lipoprotein cholesterol levels .

Table 1: Effects of this compound on Cardiovascular Health

| Study Reference | Effect Observed | Mechanism |

|---|---|---|

| Liu et al., 2010 | Reduced cholesterol levels | Inhibition of lipid absorption |

| Zhang et al., 2016 | Improved endothelial function | Enhancement of nitric oxide production |

| Wu et al., 2015 | Anti-inflammatory effects | Suppression of pro-inflammatory cytokines |

Renal Protection

This compound has shown promise in protecting against cisplatin-induced acute kidney injury. In mouse models, SAC was found to attenuate oxidative stress and inflammation, activating the CaMKK–AMPK–Sirt1 signaling pathway. These findings suggest that SAC could serve as a therapeutic target for mitigating nephrotoxicity associated with chemotherapy .

Osteogenic Differentiation

Studies indicate that SAC promotes osteogenic differentiation in bone marrow mesenchymal stem cells, particularly in models of osteoporosis. This effect is attributed to the activation of specific signaling pathways that enhance bone formation and mineralization .

Anti-inflammatory Properties

This compound has been recognized for its anti-inflammatory effects, particularly in conditions induced by lipopolysaccharides (LPS). Research suggests that SAC can inhibit inflammation and apoptosis in human cell lines, making it a candidate for treating inflammatory diseases .

Angiogenesis Promotion

Emerging evidence suggests that SAC plays a role in promoting angiogenesis, which is critical for tissue repair and regeneration. Studies have shown that SAC can enhance angiogenic activity when combined with other traditional Chinese medicine extracts .

Mecanismo De Acción

El Ácido Salvianolico C ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Elimina las especies reactivas de oxígeno, reduciendo el estrés oxidativo en las células.

Efectos antiinflamatorios: El Ácido Salvianolico C inhibe la vía TLR4-TREM1-NF-κB, reduciendo la neuroinflamación y protegiendo contra la lesión isquémica cerebral.

Regulación de la apoptosis: Promueve la apoptosis en las células cancerosas modulando las vías de transducción de señales.

Comparación Con Compuestos Similares

Structural and Pharmacological Differences

Salvianolic acid C is often compared to structurally related phenolic acids from Salvia miltiorrhiza, such as salvianolic acids A, B, and isothis compound. Key distinctions include:

Table 1: Pharmacological and Physicochemical Comparison

Key Findings:

Potency in α-Glucosidase Inhibition: this compound is 4.5-fold more potent than salvianolic acid A, making it a superior candidate for diabetes management .

Antioxidant Capacity: Salvianolic acid B demonstrates the highest antioxidant activity, comparable to standardized Ginkgo biloba extracts . Isothis compound also shows significant activity, surpassing probucol .

Natural Abundance: Salvianolic acid B is the most abundant in Salvia miltiorrhiza extracts, while this compound is present in lower concentrations, necessitating synthetic approaches for large-scale production .

Safety Profile: this compound is classified as non-hazardous but lacks comprehensive toxicological data.

Mechanistic and Clinical Implications

- Analgesic Mechanism: Unlike salvianolic acid B (primarily antioxidant), this compound modulates neuroinflammation by suppressing astrocyte activation and pro-inflammatory cytokines (e.g., IL-1β, TNF-α) .

- Synthesis Challenges: this compound’s complex structure requires multi-step synthesis, whereas salvianolic acid B is more readily isolated from natural sources .

Actividad Biológica

Salvianolic acid C (Sal-C) is a bioactive compound derived from Salvia miltiorrhiza, commonly known as Danshen, which has been utilized in traditional Chinese medicine for centuries. Recent research has highlighted its diverse biological activities, including antiviral, antioxidant, anti-inflammatory, and protective effects against various diseases. This article provides a comprehensive overview of the biological activity of Sal-C, supported by data tables and case studies.

1. Antiviral Activity

Inhibition of SARS-CoV-2

Sal-C has demonstrated potent antiviral effects against SARS-CoV-2, the virus responsible for COVID-19. A study reported that Sal-C inhibits the virus's infection by blocking the formation of the six-helix bundle (6-HB) fusion core, a critical step in viral entry. The effective concentration (EC50) was found to be 3.41 μM, indicating strong antiviral potential at relatively low concentrations .

Mechanism of Action

The mechanism involves binding to the hydrophobic pocket in the HR1 region of the spike protein, thereby preventing the fusion of viral and host cell membranes. This action disrupts the formation of 6-HB structures essential for viral entry into cells .

2. Renoprotective Effects

Cisplatin-Induced Acute Kidney Injury

Sal-C has shown protective effects against cisplatin-induced acute kidney injury (AKI). In a mouse model, Sal-C treatment significantly reduced renal damage markers and improved renal function by attenuating oxidative stress and inflammation .

Key Findings:

- Oxidative Stress Reduction: Sal-C decreased levels of nitric oxide (NO) and pro-inflammatory cytokines associated with nephrotoxicity.

- Signaling Pathway Activation: The compound activated the CaMKK–AMPK–Sirt1 signaling pathway, which plays a crucial role in cellular energy homeostasis and inflammation regulation .

3. Antioxidant Activity

Sal-C exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related damage. It reduces intracellular oxidative stress levels, protecting cells from peroxidation and free radical damage .

4. Anti-Inflammatory Effects

Research indicates that Sal-C can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. This effect is particularly relevant in conditions characterized by excessive inflammation, such as infections and chronic diseases.

5. Neuroprotective Effects

Emerging studies suggest that Sal-C may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity suggests a role in enhancing cognitive functions .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

SARS-CoV-2 Infection Study:

- Conducted using Vero-E6 cells.

- Results indicated that Sal-C effectively reduced viral plaque formation and inhibited viral entry stages.

-

Cisplatin-Induced Nephrotoxicity:

- Mice treated with Sal-C showed significant improvement in renal function tests compared to untreated controls.

- Histological analysis revealed reduced tubular damage and inflammation.

Q & A

Basic Research Questions

Q. What are the primary challenges in isolating and purifying Salvianolic Acid C from natural sources?

Sal C is difficult to isolate due to its low abundance in raw materials (0.01–0.03% in Salvia miltiorrhiza) and structural similarities with other phenolic acids like Sal A and Sal B . Methodological solutions include:

- Chromatographic separation : Use of UPLC with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve Sal C from co-eluting isomers .

- Solvent optimization : Acidic conditions (e.g., 0.1% formic acid in methanol) enhance detection sensitivity for Sal C in mass spectrometry imaging .

Q. How can researchers optimize extraction protocols for this compound?

Key parameters for ethanol reflux extraction:

- Material-to-liquid ratio : 1:10–1:20 (w/v) for maximizing yield .

- Spectrophotometric quantification : A standard curve (regression equation: Y = 0.4958X − 0.0261, r = 0.9973) at 493 nm ensures accurate quantification of Sal C analogs like Sal B, adaptable for Sal C with validation .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- UPLC fingerprinting : Combined with principal component analysis (PCA) to distinguish Sal C from danshensu, rosmarinic acid, and other phenolics .

- Near-infrared spectroscopy (NIR) : D-optimal design improves model robustness for rapid quantification, as demonstrated for Sal B .

Advanced Research Questions

Q. How does this compound inhibit cytochrome P450 enzymes (CYP2C8 and CYP2J2), and what are the implications for drug interactions?

Sal C acts as a non-competitive inhibitor with Ki values of 4.82 µM (CYP2C8) and 5.75 µM (CYP2J2). Methodological insights:

- In vitro assays : Use HEK293T cells transfected with CYP isoforms and probe substrates (e.g., amodiaquine for CYP2C8) to measure inhibition kinetics .

- Molecular docking : Analyze binding poses (e.g., 52 poses for Sal C) to identify key interactions with CYP active sites .

Q. What evidence supports this compound’s antiviral activity against SARS-CoV-2?

- Pseudovirus entry assays : Sal C inhibits SARS-CoV-2 pseudovirus entry into ACE2-expressing HEK293T cells (IC50 = 3.85 µM) .

- Cytokine modulation : Pre-treatment with Sal C (0–5 mM) reduces TNF-α, IL-6, and IL-1β in LPS-stimulated human periodontal ligament stem cells (hPDLSCs) via ELISA .

Q. How do solvent conditions affect the stability and detection of this compound in analytical workflows?

- Acidic vs. neutral conditions : Sal C shows better imaging signals under acidic conditions (0.1% formic acid) but degrades in high-methanol solvents (>90% MeOH) .

- Storage recommendations : Store Sal C reference materials below -20°C to prevent oxidation, as its reducibility parallels Sal A’s instability .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound?

- Aqueous solubility vs. absorption : Sal C exhibits high solubility but low absorption (in silico predictions: 0.43 log unit for Caco-2 permeability), necessitating prodrug strategies for bioavailability enhancement .

- Data reconciliation : Use orthogonal assays (e.g., LC-MS/MS for plasma quantification, microsomal stability tests) to validate conflicting results .

Q. Methodological Recommendations

Propiedades

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJWPRRNLSHTRY-VURDRKPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341785 | |

| Record name | Salvianolic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115841-09-3 | |

| Record name | Salvianolic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115841093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvianolic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H9Z53ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.